7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Myeloperoxidase (MPO) . MPO plays a crucial role in the human immune response, but its overactivity is associated with various cardiovascular disorders .
Mode of Action
The compound acts as an inhibitor of MPO . By binding to the active site of the enzyme, it prevents MPO from catalyzing the production of hypochlorous acid from hydrogen peroxide and chloride anion . This inhibition can help to mitigate the harmful effects of MPO overactivity.
Biochemical Pathways
The inhibition of MPO affects the chlorination cycle , a biochemical pathway involved in the immune response . Overactivity of this pathway can lead to the production of reactive oxygen species, which can cause tissue damage and inflammation. By inhibiting MPO, the compound can help to prevent these harmful effects .
Pharmacokinetics
The thioxo group in the compound may influence oxidative processes in the organism , potentially affecting its pharmacokinetic properties.
Result of Action
The inhibition of MPO by the compound can lead to a decrease in the production of reactive oxygen species . This can result in a reduction of tissue damage and inflammation, making the compound potentially useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease related conditions .
Biochemical Analysis
Biochemical Properties
The compound 7-Phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is known to inhibit the enzyme Myeloperoxidase (MPO) . MPO is a heme-containing enzyme found in neutrophilic granulocytes (neutrophils) and monocytes . The inhibition of MPO by this compound suggests its potential role in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease related conditions .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibitory action on the MPO enzyme . By inhibiting MPO, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibitory action on the MPO enzyme .
Preparation Methods
The synthesis of 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves cyclization reactions. The most common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often involve the use of sulfur-containing reagents and various 2-halo derivatives . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioxo group to a sulfoxide or sulfone.
Reduction: Reducing agents can be used to convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often involving halogenated derivatives and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
Comparison with Similar Compounds
Similar compounds to 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one include other thioxopyrimidines and their condensed analogs. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications . Some examples include:
2-thioxopyrimidines: These compounds have a similar core structure but may have different substituents, leading to variations in their biological activities.
Condensed pyrimidines: These compounds have additional fused rings, which can enhance their biological activities and stability.
Properties
IUPAC Name |
7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWDXLDBPRYIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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